2-Amino-4-(1h-imidazol-1-yl)butanoic acid 2-Amino-4-(1h-imidazol-1-yl)butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18290091
InChI: InChI=1S/C7H11N3O2/c8-6(7(11)12)1-3-10-4-2-9-5-10/h2,4-6H,1,3,8H2,(H,11,12)
SMILES:
Molecular Formula: C7H11N3O2
Molecular Weight: 169.18 g/mol

2-Amino-4-(1h-imidazol-1-yl)butanoic acid

CAS No.:

VCID: VC18290091

Molecular Formula: C7H11N3O2

Molecular Weight: 169.18 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-4-(1h-imidazol-1-yl)butanoic acid -

Description

2-Amino-4-(1H-imidazol-1-yl)butanoic acid is a unique organic compound featuring an imidazole ring attached to a butanoic acid backbone. This structure positions it as a potential candidate for various biological applications due to its ability to interact with biological molecules. The compound is classified under amino acids and derivatives, specifically as a substituted amino acid.

2.3. Solubility and Storage

2-Amino-4-(1H-imidazol-1-yl)butanoic acid is generally soluble in water, which facilitates its use in aqueous solutions for biological studies. For long-term storage, it should be kept under conditions that maintain its chemical stability .

Synthesis Methods

The synthesis of 2-Amino-4-(1H-imidazol-1-yl)butanoic acid can be achieved through several chemical methods. These typically involve the formation of the imidazole ring and its attachment to the butanoic acid backbone. Specific synthesis details may vary depending on the starting materials and desired yield.

4.1. Potential Therapeutic Applications

Research indicates that 2-Amino-4-(1H-imidazol-1-yl)butanoic acid exhibits various biological activities, including potential antibacterial and antifungal properties. Its mechanism of action may involve interactions with specific molecular targets, such as metal ions and enzymes, which could influence their activity and lead to modulation of cellular processes.

4.2. Interaction Studies

The imidazole ring's ability to bind with metal ions and enzymes suggests that it may modulate enzyme activity or influence signaling pathways within cells. Such interactions are crucial for understanding its pharmacological properties and potential therapeutic uses.

Comparison with Similar Compounds

2-Amino-4-(1H-imidazol-1-yl)butanoic acid shares structural similarities with other compounds featuring imidazole rings, such as 2-Amino-4-(2-propyl-1H-imidazol-1-yl)butanoic acid. The latter has been investigated for antiviral and anticancer properties. The unique substitution pattern in 2-Amino-4-(1H-imidazol-1-yl)butanoic acid imparts distinct chemical reactivity and biological properties compared to similar compounds.

6.2. Comparison with 2-Amino-4-(2-propyl-1H-imidazol-1-yl)butanoic acid

Property2-Amino-4-(1H-imidazol-1-yl)butanoic acid2-Amino-4-(2-propyl-1H-imidazol-1-yl)butanoic acid
Molecular WeightApproximately 197.23 g/mol211.26 g/mol
Potential ApplicationsAntibacterial, antifungalAntiviral, anticancer
Product Name 2-Amino-4-(1h-imidazol-1-yl)butanoic acid
Molecular Formula C7H11N3O2
Molecular Weight 169.18 g/mol
IUPAC Name 2-amino-4-imidazol-1-ylbutanoic acid
Standard InChI InChI=1S/C7H11N3O2/c8-6(7(11)12)1-3-10-4-2-9-5-10/h2,4-6H,1,3,8H2,(H,11,12)
Standard InChIKey RNDKANKZXDNZKY-UHFFFAOYSA-N
Canonical SMILES C1=CN(C=N1)CCC(C(=O)O)N
PubChem Compound 63040494
Last Modified Aug 10 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator